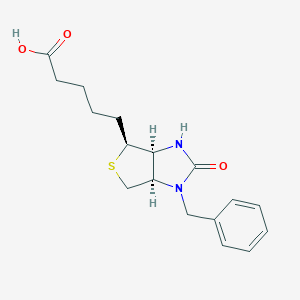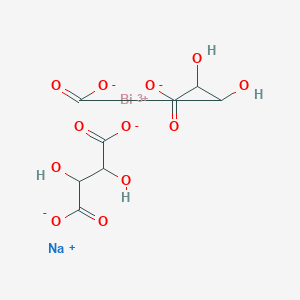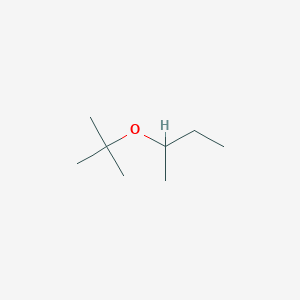
Cytidin-5'-monophosphat-Dinatriumsalz
Übersicht
Beschreibung
Cytidine 5’-monophosphate disodium salt is a nucleotide that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside cytidine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound is essential for the synthesis of RNA and DNA, making it a vital component in cellular metabolism and genetic information transfer .
Wissenschaftliche Forschungsanwendungen
Cytidine 5’-monophosphate disodium salt has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Cytidine 5’-monophosphate disodium salt, also known as Cytidine-5’-monophosphate disodium salt, primarily targets several enzymes. These include Uridine-cytidine kinase 2 , 3-deoxy-manno-octulosonate cytidylyltransferase , 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase , and Cytidylate kinase . These enzymes play crucial roles in various biochemical pathways, including DNA and RNA biosynthesis .
Mode of Action
The compound acts as a substrate for the enzyme Uridine-cytidine kinase 2 , which phosphorylates uridine and cytidine to uridine monophosphate and cytidine monophosphate . The compound can use ATP or GTP as a phosphate donor .
Biochemical Pathways
Cytidine 5’-monophosphate disodium salt is involved in the biosynthesis of DNA and RNA. It is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the support of DNA and RNA biosynthesis . By acting as a substrate for certain enzymes, it contributes to the formation of CDP and CTP, crucial components in the synthesis of genetic material .
Biochemische Analyse
Biochemical Properties
Cytidine 5’-monophosphate disodium salt is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis . It serves as a nucleotide carrier for sugars .
Cellular Effects
In cellular processes, Cytidine 5’-monophosphate disodium salt has been used in nucleotide stock solution . It has been used as an ectonucleotidase (ENTase) inhibitor to probe 5′-ENTase activity in cortical neurons . It has also been used in in vitro studies to estimate its effect on growth response of selected bacteria strains that dominate the piglets’ small intestine .
Molecular Mechanism
At the molecular level, Cytidine 5’-monophosphate disodium salt exerts its effects through various mechanisms. It is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis .
Temporal Effects in Laboratory Settings
It is known that it is used in nucleotide stock solutions and has been used in in vitro studies .
Metabolic Pathways
Cytidine 5’-monophosphate disodium salt is involved in the metabolic pathway where it is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP . This CDP, upon phosphorylation, forms CTP which supports DNA and RNA biosynthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cytidine 5’-monophosphate disodium salt can be synthesized through enzymatic and chemical methods. One common approach involves the phosphorylation of cytidine using phosphoric acid derivatives under controlled conditions . The reaction typically requires a catalyst and is carried out in an aqueous medium to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of cytidine 5’-monophosphate disodium salt often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cytidine, which is then harvested and purified through a series of chromatographic techniques . This method is preferred for large-scale production due to its cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine 5’-monophosphate disodium salt undergoes various chemical reactions, including:
Phosphorylation: Conversion to cytidine diphosphate and cytidine triphosphate.
Hydrolysis: Breakdown into cytidine and phosphoric acid.
Oxidation and Reduction: Involvement in redox reactions within cellular metabolism.
Common Reagents and Conditions
Phosphorylation: Utilizes adenosine triphosphate or guanosine triphosphate as phosphate donors.
Hydrolysis: Requires acidic or enzymatic conditions.
Oxidation and Reduction: Involves various oxidizing and reducing agents depending on the specific metabolic pathway.
Major Products Formed
Cytidine Diphosphate (CDP): Formed through phosphorylation.
Cytidine Triphosphate (CTP): Further phosphorylation of CDP.
Cytidine and Phosphoric Acid: Products of hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adenosine 5’-monophosphate disodium salt
- Uridine 5’-monophosphate disodium salt
- Guanosine 5’-monophosphate disodium salt
Uniqueness
Cytidine 5’-monophosphate disodium salt is unique due to its specific role in RNA synthesis and its involvement in the regulation of gene expression . Unlike other nucleotides, it serves as a precursor for cytidine triphosphate, which is crucial for the synthesis of phospholipids and glycoproteins . This makes it indispensable in both genetic and metabolic processes .
Eigenschaften
CAS-Nummer |
6757-06-8 |
|---|---|
Molekularformel |
C9H14N3NaO8P |
Molekulargewicht |
346.19 g/mol |
IUPAC-Name |
disodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1 |
InChI-Schlüssel |
ZRWPTARDKZMNQK-IAIGYFSYSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.[Na] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na] |
Aussehen |
White Crystalline |
melting_point |
300°C |
Key on ui other cas no. |
6757-06-8 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
5'-CMP.2Na; D-Cytidine 5'-monophosphate disodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of cytidine 5'-monophosphate disodium salt in the food industry?
A1: Cytidine 5'-monophosphate disodium salt is a nucleotide used in infant formula to enhance nutrition and potentially improve immune function. [] A specific ratio of five nucleotides, including cytidine 5'-monophosphate disodium salt, is added to milk powder formulations to achieve these benefits. []
Q2: How does cytidine 5'-monophosphate disodium salt impact the performance of organic solar cells?
A2: Research suggests that cytidine 5'-monophosphate disodium salt, with its phosphate group, can act as an anchoring group in organic solar cells. [] This property allows it to form a carrier transfer bridge at the interface between the electron transporting layer (ZnO nanoparticles) and the active layer, improving charge transfer and reducing interfacial recombination. []
Q3: What challenges are associated with formulating cytidine 5'-monophosphate disodium salt in medicines?
A3: Studies indicate that cytidine 5'-monophosphate disodium salt can degrade during thermal sterilization, leading to an increase in impurities. [] This sensitivity necessitates the use of alternative sterilization methods, such as sterilizing filtration, to ensure the stability and safety of pharmaceutical products containing this compound. []
Q4: What are the critical quality attributes of cytidine 5'-monophosphate disodium salt in pharmaceutical development?
A4: The quantitative content, uniformity of dosage units, dissolution properties, and impurity profile are crucial quality attributes of cytidine 5'-monophosphate disodium salt when developing pharmaceutical formulations. [] These factors are particularly critical due to the typically low dosage of this compound in medicines and its susceptibility to degradation. []
Q5: How does the particle size of cytidine 5'-monophosphate disodium salt affect its pharmaceutical properties?
A5: Particle size significantly influences the homogeneity, quantitative content, and dissolution rate of cytidine 5'-monophosphate disodium salt in pharmaceutical products. [] Controlling particle size is essential to ensure consistent drug release and bioavailability. []
Q6: What analytical techniques are commonly employed to study cytidine 5'-monophosphate disodium salt?
A6: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying cytidine 5'-monophosphate disodium salt in various matrices, including health products and pollen capsules. [, ] This method offers high sensitivity and accuracy in determining the compound's concentration. [] Additionally, Fourier-transform infrared spectroscopy (FT-IR) is valuable for studying the molecular dynamics and relaxation processes of cytidine 5'-monophosphate disodium salt in solution. []
Q7: What is the metastable zone width of cytidine 5'-monophosphate disodium salt, and how is it determined?
A7: The metastable zone width (MSZW) of cytidine 5'-monophosphate disodium salt refers to the range of supersaturation levels where spontaneous crystallization does not occur. [] This parameter, determined experimentally using laser-based methods, is crucial for understanding crystallization processes and optimizing conditions for controlled crystal growth. [] The MSZW of cytidine 5'-monophosphate disodium salt is influenced by factors like agitation levels but is relatively insensitive to temperature changes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)











